molecular formula C12H16O2 B7814297 1-(2-Isopropoxy-5-methylphenyl)ethanone

1-(2-Isopropoxy-5-methylphenyl)ethanone

Cat. No.: B7814297
M. Wt: 192.25 g/mol
InChI Key: PEYLQIQXNUTDDH-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-5-methylphenyl)ethanone is an organic compound characterized by its molecular formula C₁₂H₁₄O₂. This compound features a phenyl ring substituted with an isopropoxy group at the 2-position and a methyl group at the 5-position, along with an ethanone (ketone) functional group attached to the phenyl ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxy-5-methylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-isopropoxy-5-methylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: 1-(2-Isopropoxy-5-methylphenyl)ethanoic acid

  • Reduction: 1-(2-Isopropoxy-5-methylphenyl)ethanol

  • Substitution: Bromo- or nitro-substituted derivatives of the phenyl ring

Scientific Research Applications

1-(2-Isopropoxy-5-methylphenyl)ethanone is utilized in various scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex organic molecules. In biology, it is used as a probe to study enzyme mechanisms and interactions. In industry, it is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(2-Isopropoxy-5-methylphenyl)ethanone is similar to other phenyl ketones, such as 1-(2-hydroxy-5-methylphenyl)ethanone and 1-(2-methoxy-5-methylphenyl)ethanone. These compounds differ in the nature of the substituent on the phenyl ring, which influences their chemical reactivity and biological activity. The presence of the isopropoxy group in this compound provides unique steric and electronic effects compared to other similar compounds.

Comparison with Similar Compounds

  • 1-(2-hydroxy-5-methylphenyl)ethanone

  • 1-(2-methoxy-5-methylphenyl)ethanone

  • 1-(2-ethoxy-5-methylphenyl)ethanone

  • 1-(2-propoxy-5-methylphenyl)ethanone

Properties

IUPAC Name

1-(5-methyl-2-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYLQIQXNUTDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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